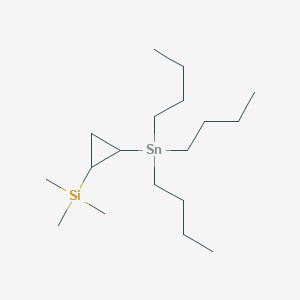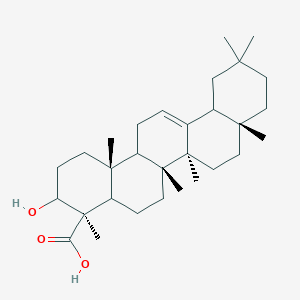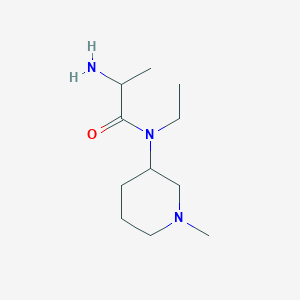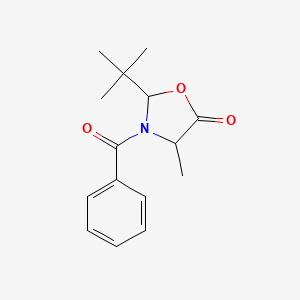
Trimethyl(2-(tributylstannyl)cyclopropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is a specialized organosilicon compound with the molecular formula C18H38SiSn. This compound is characterized by the presence of a cyclopropyl ring substituted with a trimethylsilyl group and a tributylstannyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(tributylstannyl)cyclopropyl)silane typically involves the reaction of cyclopropyl derivatives with trimethylsilyl and tributylstannyl reagents. One common method is the palladium-catalyzed coupling of cyclopropyl halides with trimethyl(tributylstannyl)silane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive stannyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Trimethyl(2-(tributylstannyl)cyclopropyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The stannyl group can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted cyclopropyl silanes, silanols, and reduced organosilicon compounds.
科学的研究の応用
Trimethyl(2-(tributylstannyl)cyclopropyl)silane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which Trimethyl(2-(tributylstannyl)cyclopropyl)silane exerts its effects involves the interaction of the stannyl and silyl groups with various molecular targets. The stannyl group acts as a nucleophile, facilitating substitution reactions, while the silyl group provides stability and enhances the reactivity of the cyclopropyl ring. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethyl(tributylstannyl)silane: Similar in structure but lacks the cyclopropyl ring.
Trimethylsilylcyclopropane: Contains the cyclopropyl ring but lacks the stannyl group.
Tributylstannylcyclopropane: Contains the stannyl group but lacks the silyl group.
Uniqueness
Trimethyl(2-(tributylstannyl)cyclopropyl)silane is unique due to the combination of the cyclopropyl ring, trimethylsilyl group, and tributylstannyl group. This combination imparts unique reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
特性
分子式 |
C18H40SiSn |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
trimethyl-(2-tributylstannylcyclopropyl)silane |
InChI |
InChI=1S/C6H13Si.3C4H9.Sn/c1-7(2,3)6-4-5-6;3*1-3-4-2;/h4,6H,5H2,1-3H3;3*1,3-4H2,2H3; |
InChIキー |
SLNFNMACKNZZTG-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1CC1[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)





![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)



![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

